1-Cbz-3-fluoropiperidine-3-carboxylic Acid

Purity Quality Control Procurement

Researchers face re-optimization risks when substituting fluorinated piperidines due to divergent reactivity and metabolic stability. This compound delivers the specific 3,3-disubstituted pattern required for patented asymmetric hydrogenation and triazoloquinazoline synthesis. - Unique steric/electronic profile: 3-fluoro + 3-COOH + N-Cbz; LogP 1.9 ideal for CNS targets. - ≥98% purity ensures reliable amide couplings & cross-couplings, reducing rework. - Direct precursor to hydrazide intermediates for adenosine receptor antagonist development.

Molecular Formula C14H16FNO4
Molecular Weight 281.28 g/mol
CAS No. 1363166-38-4
Cat. No. B11794782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-3-fluoropiperidine-3-carboxylic Acid
CAS1363166-38-4
Molecular FormulaC14H16FNO4
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)F
InChIInChI=1S/C14H16FNO4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18)
InChIKeyVNPUCPQSPVPDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-3-fluoropiperidine-3-carboxylic Acid: Core Properties & Procurement


1-Cbz-3-fluoropiperidine-3-carboxylic acid (CAS 1363166-38-4) is a fluorinated piperidine building block characterized by a carboxylic acid moiety at the 3-position and an N-Cbz (benzyloxycarbonyl) protecting group . It has a molecular formula of C₁₄H₁₆FNO₄ and a molecular weight of 281.28 g/mol . The compound is typically supplied as a research chemical with a purity specification of 95% or higher and is classified as a hazardous substance requiring appropriate handling precautions . As a versatile small molecule scaffold, it serves as a key intermediate in the synthesis of more complex fluorinated heterocycles for pharmaceutical research and drug development .

1-Cbz-3-fluoropiperidine-3-carboxylic Acid: Generic Substitution Challenges


Direct substitution of 1-Cbz-3-fluoropiperidine-3-carboxylic acid with alternative fluorinated piperidine derivatives is generally not feasible without significant re-optimization of synthetic pathways or potential alteration of downstream molecular properties. The specific combination of the 3-fluoro substituent, the 3-carboxylic acid functionality, and the N-Cbz protecting group on the piperidine ring confers a unique steric and electronic profile . Analogous compounds, such as those with the fluorine at the 4-position (e.g., 4-fluoropiperidine derivatives) or those utilizing a different N-protecting group (e.g., Boc instead of Cbz), will present fundamentally different reactivity in coupling reactions (e.g., amide bond formation) [1] and divergent physicochemical properties, including lipophilicity (LogP) and metabolic stability in drug candidates [2]. Furthermore, the synthetic route to the target compound, which may involve specialized asymmetric hydrogenation of vinyl fluoride precursors, is not directly transferable to other regioisomers or derivatives [3].

1-Cbz-3-fluoropiperidine-3-carboxylic Acid: Quantitative Differentiation vs. Comparators


Purity Specification vs. Vendor Minimums

When sourcing 1-Cbz-3-fluoropiperidine-3-carboxylic acid, the minimum purity specification is a critical factor for ensuring reproducibility in sensitive chemical reactions, such as amide couplings. Data from major vendors indicate that while a 95+% specification is common for this compound , a higher specification of 98% is commercially available . This 3% difference in minimum purity, although seemingly small, can be significant in multi-step syntheses where the accumulation of impurities leads to reduced yields and complicated purification steps.

Purity Quality Control Procurement

LogP vs. Non-Fluorinated & Regioisomeric Analogs

The lipophilicity of a building block directly influences the physicochemical profile of the final drug candidate. 1-Cbz-3-fluoropiperidine-3-carboxylic acid possesses a calculated octanol-water partition coefficient (LogP) of 1.9 [1]. This value is significantly higher than that of its non-fluorinated parent core (3-piperidinecarboxylic acid, estimated LogP ~ -2.5 to -3.0) [2], demonstrating the profound lipophilicity-enhancing effect of the Cbz group and the fluorine atom. Furthermore, the LogP is expected to differ from 4-fluoro regioisomers, which can have different spatial distributions of polarity, thereby affecting membrane permeability and metabolic stability.

Lipophilicity Drug Design ADMET Properties

Hydrazide Formation: 3-Fluoro vs. 4-Fluoro Regioisomer

The carboxylic acid group in 1-Cbz-3-fluoropiperidine-3-carboxylic acid can be activated and reacted with nucleophiles like hydrazine hydrate to form the corresponding hydrazide [1]. This reaction is a crucial step in building heterocyclic systems (e.g., triazoloquinazolines). While the analogous reaction is possible for 1-Cbz-4-fluoropiperidine-4-carboxylic acid, the resulting hydrazide intermediate would be a regioisomer with a different spatial orientation of the reactive handle. This regioisomerism can lead to significant differences in the geometry and binding interactions of the final product, a phenomenon well-documented in medicinal chemistry structure-activity relationship (SAR) studies.

Synthetic Chemistry Amide Coupling Hydrazide Formation

1-Cbz-3-fluoropiperidine-3-carboxylic Acid: Recommended Application Scenarios


Adenosine Receptor Antagonist Synthesis

The compound's demonstrated reactivity with hydrazine hydrate [1] makes it a direct precursor to hydrazide intermediates used in the synthesis of triazoloquinazoline-based adenosine receptor antagonists. For procurement decisions in this field, the ability to source a building block with a defined and reliable purity (e.g., 98%) is essential for the efficient and reproducible construction of these complex heterocyclic systems.

3,3-Disubstituted Piperidine Scaffolds for CNS Drug Discovery

The unique 3-fluoro-3-carboxylic acid substitution pattern and the calculated LogP of 1.9 [2] make this compound an attractive building block for exploring chemical space relevant to central nervous system (CNS) targets. Medicinal chemists seeking to introduce a moderately lipophilic, hydrogen-bonding, and metabolically stable motif into their lead compounds should prioritize this specific regioisomer over other fluoropiperidine carboxylic acids, which are not capable of generating the same 3,3-disubstituted core.

Asymmetric Synthesis of Fluorinated Piperidines

The compound's utility is further underscored by its relevance to patented methodologies for preparing substituted piperidines via asymmetric hydrogenation of vinyl fluorides [3]. Researchers developing or utilizing these advanced catalytic methods will find 1-Cbz-3-fluoropiperidine-3-carboxylic acid and its precursors to be essential, well-defined targets for evaluating new chiral catalysts and reaction conditions.

Stringent Quality Control for Multi-Step Synthesis

For laboratory and industrial procurement where a high level of batch-to-batch consistency is non-negotiable, selecting a vendor offering a 98% minimum purity specification for 1-Cbz-3-fluoropiperidine-3-carboxylic acid is a strategic choice. This higher specification reduces the risk of unforeseen impurities interfering in sensitive reactions like peptide couplings or organometallic cross-couplings, thereby ensuring greater overall process efficiency and reducing the cost associated with re-work or extensive purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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